3-Bromo-7-chloro-5-azaindole

Catalog No.
S14640504
CAS No.
M.F
C7H4BrClN2
M. Wt
231.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-7-chloro-5-azaindole

Product Name

3-Bromo-7-chloro-5-azaindole

IUPAC Name

3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H

InChI Key

IYFFYYRKUGDLIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Cl)Br

3-Bromo-7-chloro-5-azaindole is a nitrogen-containing heterocyclic compound belonging to the azaindole family, which is characterized by the presence of a nitrogen atom in the indole structure. This compound features a bromine atom at the 3-position and a chlorine atom at the 7-position of the azaindole ring. Its chemical formula is C_8H_5BrClN, and it exhibits significant potential in medicinal chemistry due to its unique structural properties that influence its biological activity.

Typical of halogenated heterocycles. These include:

  • Nucleophilic Substitution Reactions: The bromine and chlorine substituents can be replaced by nucleophiles under appropriate conditions, making this compound a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The presence of halogens can direct electrophiles to specific positions on the ring, allowing for further functionalization.
  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions with organometallic reagents (e.g., Suzuki or Heck reactions) to form more complex structures.

3-Bromo-7-chloro-5-azaindole has garnered attention for its biological activities, particularly in the field of medicinal chemistry. Research indicates that compounds within the azaindole class can exhibit:

  • Anticancer Properties: Azaindoles have been studied as ligands for transition metal complexes that demonstrate cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity: Some derivatives show promise as antimicrobial agents, suggesting potential applications in treating infections .
  • Modulation of Biological Pathways: The unique structure allows these compounds to interact with biological targets, influencing pathways involved in cell proliferation and apoptosis.

Several synthetic routes have been developed for producing 3-bromo-7-chloro-5-azaindole. Common methods include:

  • Halogenation of Azaindoles: The introduction of bromine and chlorine can be achieved through electrophilic halogenation of 5-azaindole derivatives using brominating and chlorinating agents.
  • Functionalization of Precursor Compounds: Starting from simpler azaindole derivatives, sequential reactions involving bromination and chlorination can yield the target compound. For instance, starting with 7-chloro-5-azaindole and subjecting it to bromination conditions can produce 3-bromo-7-chloro-5-azaindole .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functional group transformations and coupling reactions to achieve high yields and purity .

3-Bromo-7-chloro-5-azaindole finds applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents targeting cancer and infectious diseases.
  • Material Science: Used in developing organic semiconductors or as a precursor for advanced materials due to its electronic properties.
  • Chemical Probes: Employed in biochemical research as a tool for studying biological processes involving nitrogen-containing heterocycles.

Interaction studies involving 3-bromo-7-chloro-5-azaindole typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For example, investigations into how this compound interacts with DNA or proteins could reveal insights into its anticancer properties and lead to the development of more effective drugs.

Several compounds share structural similarities with 3-bromo-7-chloro-5-azaindole. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5-AzaindoleContains one nitrogen atom in the ringBase structure for many derivatives
7-Chloro-5-azaindoleChlorine at position 7Exhibits distinct biological activity
4-Bromo-7-azaindoleBromine at position 4Different reactivity patterns due to substitution
6-Bromo-7-chloro-indoleIndole structure with similar halogensPotentially different pharmacological profiles

The uniqueness of 3-bromo-7-chloro-5-azaindole lies in its specific halogen substitutions, which significantly influence its reactivity and biological interactions compared to other azaindoles. This specificity may enhance its selectivity towards certain biological targets, making it a valuable candidate in drug design.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of azaindoles, enabling precise functionalization of the electron-deficient pyridine ring. The Sonogashira coupling, a palladium/copper-catalyzed reaction between terminal alkynes and aryl halides, has proven particularly effective. For example, 2-amino-3-iodo-5-nitropyridine undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by copper-mediated cyclization under microwave irradiation to yield 5-azaindoles. This method’s versatility is demonstrated in the synthesis of kinase inhibitors, where intermediates derived from 4-amino-2-bromo-5-iodopyridine are functionalized via sequential Sonogashira and Suzuki couplings.

The Larock indole synthesis, adapted for azaindoles, employs palladium-catalyzed annulation of ortho-halogenated aminopyridines with alkynes. Using Pd(dppf)Cl₂ as the catalyst, 2,3-disubstituted-5-azaindoles are obtained in yields up to 77%. Similarly, the Lautens tandem C–N/Suzuki coupling strategy converts gem-dichloroolefins and boronic acids into N-protected azaindoles, achieving 81% yield for 4-azaindole derivatives when pyridyl N-oxides are employed to prevent catalyst poisoning.

Table 1: Transition Metal-Catalyzed Methods for Azaindole Synthesis

MethodCatalyst SystemSubstrateYield (%)Reference
SonogashiraPdCl₂(PPh₃)₂/CuI2-Amino-3-iodo-5-nitropyridine65–78
Larock AnnulationPd(dppf)Cl₂2-Bromo-4-aminopyridine40–77
Lautens TandemPd(OAc)₂/SPhosN-Protected aminopyridines48–81

Bartoli Indole Synthesis Adaptations for Azaindole Functionalization

While the classical Bartoli indole synthesis (vinyl Grignard addition to nitroarenes) has not been directly applied to 5-azaindoles, its principles inform modern adaptations. The electron-withdrawing pyridine nitrogen complicates nitro group reduction, necessitating modified conditions. For instance, nitro-substituted aminopyridines undergo palladium-catalyzed cyclization with alkynes, mimicking the Bartoli pathway’s [3+2] annulation. This approach, combined with selenium dioxide oxidation, generates 5-azaindoles in yields up to 85%.

Key to these adaptations is the use of donor-acceptor cyclopropanes, which participate in [3+2] dipolar cycloadditions with nitriles. Subsequent oxidative aromatization with SeO₂ completes the azaindole core, demonstrating the method’s utility for combinatorial library synthesis.

Regioselective Halogenation Strategies in Azaindole Systems

Regiochemical control in azaindole halogenation is governed by the electronic effects of the pyridine nitrogen. Electrophilic aromatic substitution favors the 3- and 7-positions due to resonance stabilization of the intermediate σ-complex. For 5-azaindoles, bromination at C3 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, while chlorination at C7 employs sulfuryl chloride (SO₂Cl₂) under analogous conditions.

Table 2: Halogenation Conditions for 5-Azaindoles

HalogenationReagentSolventTemperatureRegioselectivity
BrominationNBSCH₂Cl₂0°CC3
ChlorinationSO₂Cl₂CH₂Cl₂0°CC7

Density functional theory (DFT) calculations corroborate the preference for C3 bromination, revealing a 12.3 kcal/mol stabilization of the transition state compared to alternative sites.

Microwave-Assisted Synthesis for Improved Reaction Efficiency

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. In the synthesis of 3-bromo-7-chloro-5-azaindole, microwave-assisted Sonogashira coupling reduces cyclization times from 24 hours to 30 minutes, improving yields from 45% to 78%. Similarly, copper-catalyzed cyclizations of alkyne intermediates under microwave conditions achieve 90% conversion in 10 minutes, compared to 6 hours under conventional heating.

The dielectric heating mechanism of microwaves minimizes side reactions, particularly in halogenation steps. For instance, microwave-promoted chlorination of 5-azaindole with POCl₃ completes in 15 minutes with 95% purity, versus 2 hours under reflux.

Density Functional Theory calculations reveal fundamental electronic properties of 3-Bromo-7-chloro-5-azaindole that distinguish it from other azaindole derivatives [3] [4]. The computational analysis demonstrates that the incorporation of both bromine and chlorine substituents significantly influences the electron density distribution across the pyrrolopyridine framework [3]. Theoretical calculations using various functional approaches, including B3LYP and PBE0 methods, indicate substantial modifications to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted 5-azaindole [3] [5].

The electronic structure analysis reveals that the halogen substituents create distinctive electrostatic potential surfaces that enhance the compound's interaction capabilities with biological targets [6] [7]. Computational studies on related azaindole systems show that nitrogen substitution in the six-membered ring leads to enhanced electronic state mixing, which is further amplified by halogen substitution [8]. The calculated bond lengths demonstrate that halogenation affects the aromatic character of the bicyclic system, with particular alterations in the carbon-nitrogen bond distances within the pyridine ring [7].

Electronic Properties Data Table

PropertyCalculated ValueComputational Method
Molecular Weight231.48 g/molExperimental [2]
Energy Gap3.5-4.0 eVDensity Functional Theory [7]
Dipole Moment2.8-3.2 DB3LYP/6-311G(d,p) [3]
Ionization Energy8.1-8.3 eVTheoretical Calculation [3]

The density functional theory analysis indicates that 3-Bromo-7-chloro-5-azaindole possesses a relatively large energy gap between frontier molecular orbitals, suggesting kinetic stability under normal conditions [7]. This electronic configuration contributes to the compound's potential utility in pharmaceutical applications, where stability is crucial for drug development [4] [6].

Molecular Docking Studies with Kinase Binding Domains

Molecular docking investigations of 3-Bromo-7-chloro-5-azaindole with protein kinase binding domains reveal significant binding affinity potential based on the azaindole scaffold's established interaction patterns [9] [10]. The 5-azaindole moiety demonstrates the ability to form bidentate hydrogen bonds with kinase hinge regions, where the pyridine nitrogen serves as a hydrogen bond acceptor and the pyrrole nitrogen acts as a hydrogen bond donor [10] [11]. Computational docking studies indicate that halogen substitution enhances binding specificity through additional non-covalent interactions [12] [13].

Docking analysis with various kinase targets shows that 3-Bromo-7-chloro-5-azaindole exhibits binding scores ranging from -7.0 to -8.5 kcal/mol, indicating favorable interaction energies [12] [14]. The bromine and chlorine substituents contribute to enhanced hydrophobic interactions with the kinase binding pocket, while also providing opportunities for halogen bonding interactions [12] [15]. Molecular dynamics simulations demonstrate that the compound maintains stable binding conformations within kinase active sites, with particular stability observed in interactions with cyclin-dependent kinases and glycogen synthase kinase-3 [9] [13].

Kinase Binding Affinity Data

Kinase TargetBinding Score (kcal/mol)Key InteractionsSimulation Time
Cyclin-Dependent Kinase-7.8Hydrogen bonds, Hydrophobic [9]100 ns
Glycogen Synthase Kinase-3-8.2π-π stacking, Halogen bonds [13]300 ns
Protein Kinase C-7.4Van der Waals, Electrostatic [12]150 ns

The docking studies reveal that the halogenated azaindole scaffold can adopt multiple binding modes within kinase active sites, including normal and flipped orientations relative to the hinge region [10]. These computational findings suggest that 3-Bromo-7-chloro-5-azaindole possesses the structural requirements for selective kinase inhibition, with the halogen substituents providing additional binding specificity [12] [13].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling for 3-Bromo-7-chloro-5-azaindole incorporates electronic, geometric, and physicochemical descriptors to predict biological activity patterns [16] [17]. The modeling approach utilizes molecular descriptors derived from density functional theory calculations, including molecular orbital energies, atomic charges, and topological indices [17] [18]. Machine learning algorithms applied to azaindole derivatives demonstrate that halogen substitution patterns significantly influence predicted biological activities [17] [19].

The quantitative structure-activity relationship analysis indicates that the combination of bromine and chlorine substituents creates favorable electronic and steric properties for kinase inhibition [19] [18]. Statistical models developed using multiple linear regression and neural network approaches show correlation coefficients exceeding 0.85 for activity prediction against protein kinases [17]. The modeling reveals that halogen electronegativity and size contribute differentially to binding affinity, with bromine providing enhanced hydrophobic interactions and chlorine offering directional bonding capabilities [18].

Quantitative Structure-Activity Relationship Parameters

Descriptor TypeValue RangeCorrelation with ActivityModel Accuracy
ElectronicHOMO/LUMO energies [18]r² = 0.7885%
StericMolecular volume [16]r² = 0.7282%
HydrophobicLogP values [17]r² = 0.8388%
TopologicalConnectivity indices [18]r² = 0.6979%

The quantitative structure-activity relationship models predict that 3-Bromo-7-chloro-5-azaindole exhibits enhanced biological activity compared to mono-halogenated derivatives, primarily due to the synergistic effects of dual halogen substitution [17] [19]. These computational predictions provide valuable guidance for medicinal chemistry optimization strategies and support the compound's potential as a lead structure for drug development [18].

Frontier Molecular Orbital Analysis for Reactivity Predictions

Frontier molecular orbital analysis of 3-Bromo-7-chloro-5-azaindole provides crucial insights into its chemical reactivity and interaction potential [20] [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal that halogen substitution significantly alters the orbital distribution compared to unsubstituted azaindole derivatives [20] [22]. The frontier molecular orbital energies indicate that the compound exhibits moderate electrophilic character, with the lowest unoccupied molecular orbital localized primarily on the halogenated positions [21] [4].

Computational analysis demonstrates that the highest occupied molecular orbital is distributed across the entire azaindole framework, with particular density on the nitrogen atoms and adjacent carbon centers [20] [6]. The calculated frontier molecular orbital gap of approximately 3.7 eV suggests moderate reactivity under standard conditions, with selective activation possible through appropriate chemical conditions [20] [7]. The orbital analysis reveals that electrophilic attack would preferentially occur at positions adjacent to the nitrogen atoms, while nucleophilic attack would favor the halogenated carbon centers [21] [22].

Frontier Molecular Orbital Properties

OrbitalEnergy (eV)Primary LocalizationReactivity Prediction
Highest Occupied-5.8 to -6.2Azaindole core [20]Nucleophilic sites
Lowest Unoccupied-1.9 to -2.3Halogenated positions [21]Electrophilic sites
Energy Gap3.5-4.0Overall stability [7]Moderate reactivity

The frontier molecular orbital analysis predicts that 3-Bromo-7-chloro-5-azaindole will exhibit preferential reactivity patterns consistent with aromatic heterocycles containing electron-withdrawing substituents [20] [21]. The calculations suggest that the compound will demonstrate enhanced reactivity toward nucleophilic substitution at the halogenated positions while maintaining stability of the azaindole core structure [22] [6]. These reactivity predictions support the compound's potential utility in synthetic chemistry applications and provide guidance for chemical modification strategies [20] [4].

The 3-bromo-7-chloro-5-azaindole scaffold represents a strategically halogenated derivative within the broader azaindole framework that has demonstrated exceptional utility in kinase inhibitor development for cancer therapeutics. The azaindole core serves as a privileged hinge-binding motif in kinase active sites, establishing critical hydrogen bond interactions that anchor inhibitors within the adenosine triphosphate binding pocket [1] [2].

The kinase inhibition mechanism of azaindole derivatives centers on their ability to mimic adenine within the adenosine triphosphate binding site. The pyridine nitrogen atom functions as a hydrogen bond acceptor, while the pyrrole nitrogen-hydrogen serves as a hydrogen bond donor, creating a bidentate hydrogen bonding pattern with the kinase hinge region [1] [3]. This dual hydrogen bonding interaction provides the fundamental binding affinity that enables selective kinase inhibition.

Table 1: Kinase Inhibition Applications of Azaindole Derivatives

Kinase TargetIC50 Range (nM)Selectivity ProfileClinical StatusReference
BRAF V600E13100-fold vs wild-typeFDA Approved (Vemurafenib)Citation 34
PI3K0.01-10High vs other kinasesPreclinicalCitation 33
AAK153-120Selective vs CDK2PreclinicalCitation 10
MAP4K17-80130-fold vs ROCK2Preclinical (BAY-405)Citation 31
CDC75-50Selective vs CDK2PreclinicalCitation 8
ROCK1/20.6-1.1Sub-nanomolarPreclinicalCitation 32
PKC-ι10-50SelectivePreclinicalCitation 22
DYRK1A/1B5-25Selective vs other kinasesPreclinicalCitation 32

The structural modifications introduced by bromo and chloro substituents at positions 3 and 7 respectively in the 5-azaindole framework provide multiple advantages for kinase selectivity and binding affinity enhancement. These halogen substituents can engage in halogen bonding interactions with kinase active site residues, while simultaneously modulating the electronic properties of the azaindole core [4]. The electron-withdrawing nature of both bromine and chlorine atoms can enhance the hydrogen bond acceptor capacity of the pyridine nitrogen, potentially increasing binding affinity to kinase targets.

Research on similar halogenated azaindole derivatives has demonstrated that strategic halogen placement can achieve remarkable kinase selectivity profiles. For instance, the development of BAY-405, an azaindole-based MAP4K1 inhibitor, achieved a 130-fold selectivity ratio over ROCK2 through systematic optimization of halogen substituents and other structural modifications [5]. The compound displayed potent activity toward MAP4K1 in both biochemical and cellular assays, demonstrating the therapeutic potential of halogenated azaindole scaffolds in immuno-oncology applications.

The oncological relevance of kinase inhibition by azaindole derivatives extends across multiple cancer types and resistance mechanisms. Vemurafenib, containing a 7-azaindole core, achieved FDA approval for melanoma treatment specifically targeting BRAF V600E mutations [6]. The structural basis for this selectivity involves the azaindole moiety occupying the adenine-binding region while forming specific interactions with the mutated kinase conformation.

Phosphoinositide 3-kinase inhibition represents another significant application area where azaindole derivatives have shown exceptional promise. A series of 7-azaindole scaffold derivatives developed through fragment-based growing strategies demonstrated potent activity against PI3K at both molecular and cellular levels [7]. These compounds exhibited nanomolar to sub-nanomolar potency while maintaining selectivity against other kinases in the PI3K/AKT/mTOR pathway.

The mechanism of action for azaindole-based kinase inhibitors typically involves ATP-competitive binding, where the compounds occupy the same binding site as the natural adenosine triphosphate substrate [3]. However, some azaindole derivatives can also function as allosteric inhibitors, binding to sites distinct from the ATP pocket and inducing conformational changes that reduce kinase activity. This dual mode of action expands the therapeutic potential of halogenated azaindole derivatives like 3-bromo-7-chloro-5-azaindole.

Antiviral Activity Against RNA Viruses Through Protein Interaction

The antiviral applications of azaindole derivatives against RNA viruses represent a rapidly expanding therapeutic area, with multiple mechanisms of action involving disruption of critical viral protein interactions. The 3-bromo-7-chloro-5-azaindole scaffold offers unique structural features that can be leveraged for developing broad-spectrum antiviral agents targeting RNA virus replication and entry mechanisms.

Table 2: Antiviral Activity of Azaindole Derivatives Against RNA Viruses

Virus TargetMechanismEC50 (μM)Key CompoundActivity ProfileReference
SARS-CoV-2S1-RBD-hACE2 disruption0.45-9.08ASM-720-fold improvement over G7aCitation 12
Dengue VirusAAK1 inhibition1.64-8.37Compound 8gLow nM AAK1 bindingCitation 10
Ebola VirusAAK1 inhibitionNot specifiedCompound 24Broad spectrumCitation 32
Influenza APB2 inhibition0.5-2.07-fluoroindole analogsNanomolar potencyCitation 9
HIV-1Integrase inhibition10-50Diaryl 7-azaindolesUp to 72% ST inhibitionCitation 14

The antiviral mechanism of azaindole derivatives against SARS-CoV-2 involves direct interference with the spike protein receptor-binding domain interaction with human angiotensin-converting enzyme 2. Research has demonstrated that 7-azaindole derivatives can function as small molecule inhibitors that target the S1-RBD-hACE2 protein interaction interface [8] [9]. The lead compound ASM-7 showed excellent antiviral activity with an EC50 value of 0.45 μM, representing a 20-fold improvement over the initial hit compound G7a.

The molecular docking and molecular dynamics simulations revealed that ASM-7 could stably bind to the binding interface of S1-RBD-hACE2, forming strong non-covalent interactions with key residues [8]. The binding of ASM-7 caused alterations in the structural dynamics of both S1-RBD and hACE2, resulting in decreased binding affinity and ultimately impeding viral invasion of host cells. This mechanism demonstrates the potential for 3-bromo-7-chloro-5-azaindole derivatives to function through similar protein-protein interaction disruption pathways.

Adaptor associated kinase 1 inhibition represents another significant antiviral mechanism exploited by azaindole derivatives. AAK1 functions as a key regulator of clathrin-associated host adaptor proteins and regulates the intracellular trafficking of multiple unrelated RNA viruses [10]. The kinase is overexpressed specifically in dengue virus-infected cells but not in bystander cells, making it an attractive therapeutic target for broad-spectrum antiviral development.

Structure-activity relationship studies of 3,5-disubstituted 7-azaindole derivatives identified compounds with high AAK1 affinity that demonstrated improved activity against dengue virus both in vitro and in human primary dendritic cells [10]. The optimized compounds also showed activity against the unrelated Ebola virus, confirming that targeting cellular AAK1 represents a promising broad-spectrum antiviral strategy. The 5-(3,4-dimethoxyphenyl) congener showed low nanomolar AAK1 binding affinity and demonstrated the most effective anti-dengue virus activity with EC50 and EC90 values of 1.64 μM and 7.46 μM respectively.

Influenza virus inhibition through azaindole derivatives involves targeting the viral polymerase basic protein 2, a critical component of the viral replication machinery [11]. The 7-azaindole scaffold has been identified as a bioisosteric replacement for other heterocyclic systems in influenza inhibitors, with 7-fluoroindole analogs demonstrating nanomolar potency against multiple influenza A strains. These compounds showed target engagement by binding to influenza PB2 in biochemical assays while maintaining potent inhibition of virally infected cells.

The pharmacokinetic properties of azaindole-based antiviral compounds are particularly relevant for therapeutic development. The ASM-7 compound demonstrated favorable tissue distribution with preferential accumulation in lung tissue, reaching concentrations of 30 mg/kg following intravenous administration [8]. This targeted distribution profile is especially important for respiratory viruses like SARS-CoV-2 and influenza, where local lung concentrations determine therapeutic efficacy.

Human immunodeficiency virus type 1 integrase inhibition represents another application where azaindole derivatives have shown promising antiviral activity [12]. The synthesis of C3,C6-diaryl 7-azaindoles via one-pot Suzuki cross-coupling reactions provided compounds that inhibited the strand transfer activity of HIV-1 integrase enzyme. The most active compounds showed 72% and 71% strand transfer inhibition at 10 μM concentrations, with structure-activity relationship studies indicating that para-substitution on both the C3 and C6 aryl rings was essential for enhanced inhibitory activity.

Fragment-Based Drug Design Utilizing Azaindole Scaffolds

Fragment-based drug design utilizing azaindole scaffolds represents a highly successful approach for developing potent therapeutic agents from low-molecular-weight starting points. The 3-bromo-7-chloro-5-azaindole framework offers exceptional versatility as a fragment scaffold due to its combination of favorable binding properties, synthetic accessibility, and multiple sites for structural elaboration.

Table 3: Fragment-Based Drug Design Applications of Azaindole Scaffolds

Fragment TypeTarget ApplicationLE (kcal/mol/HA)Fragment MW (Da)Optimization StrategyLead PotencyReference
7-azaindole coreGeneral kinase hinge binding0.3-0.4118Scaffold expansionnM to sub-nMCitation 16
3-iodo-5-bromo-7-azaindolePI3K inhibitors0.45-0.5231-278Library synthesis10-100 nMCitation 33
4-bromo-7-azaindolePKC-ι inhibitors0.4-0.48197SAR-guided growth0.22 μMCitation 22
6-azaindazoleDNA ligase inhibitors0.48322Ring expansion10-100 nMCitation 20
7-azaindole-3-boronateCDC7 inhibitors0.35-0.45119Cross-coupling10-100 nMCitation 8

The foundation of fragment-based drug design with azaindole scaffolds lies in their exceptional ligand efficiency and favorable binding characteristics. The 7-azaindole core demonstrates ligand efficiency values ranging from 0.3 to 0.4 kcal/mol per heavy atom, indicating highly efficient binding interactions relative to molecular size [1]. This efficiency stems from the optimal hydrogen bonding geometry provided by the azaindole framework, which enables productive interactions with target proteins while maintaining low molecular weight.

The discovery of vemurafenib exemplifies the successful application of fragment-based drug design starting from a simple 7-azaindole fragment [2] [13]. The initial fragment screening campaign identified 7-azaindole as a weak but promising kinase binding motif with micromolar affinity. Through systematic structure-activity relationship optimization guided by co-crystallographic analysis, the simple 7-azaindole fragment was elaborated into the potent and selective BRAF V600E inhibitor vemurafenib, demonstrating the power of fragment-to-lead approaches with azaindole scaffolds.

The structural requirements for effective fragment-based optimization of azaindole derivatives involve strategic placement of functional groups at positions that can access different regions of target binding sites. The 3-bromo-7-chloro-5-azaindole scaffold provides multiple vectors for fragment growing strategies. The halogen substituents at positions 3 and 7 can serve as handles for cross-coupling reactions, enabling the introduction of diverse chemical functionality through palladium-catalyzed processes [14] [15].

Protein kinase C iota inhibitor development demonstrates the systematic application of fragment-based design principles with halogenated azaindole scaffolds [16]. A biochemical screen of a fragment library identified several hits, from which an azaindole-based scaffold was selected for optimization. The fragment optimization was driven by structure-activity relationship analysis and supported by molecular modeling, systematically growing the weakly bound fragment into a potent and selective inhibitor against PKC-ι. The 4-bromo-7-azaindole starting point provided a ligand efficiency of 0.4-0.48 kcal/mol per heavy atom and was successfully optimized to achieve 0.22 μM potency.

The phosphoinositide 3-kinase inhibitor development program illustrates the application of fragment-based growing strategies with more complex halogenated azaindole derivatives [7]. Starting from benzene sulfonyl protected 3-iodo-5-bromo-7-azaindole, a library of final derivatives was constructed through sequential palladium-catalyzed arylation reactions. The first coupling reaction occurred at the C-3 position, while the second Suzuki cross-coupling introduced the desired C-5 aminopyridine scaffold group after protecting group removal. This systematic approach enabled the discovery of compounds with nanomolar range activity against the PI3K/AKT/mTOR pathway.

The fragment linking and merging strategies can also be applied to azaindole scaffolds to combine favorable binding elements from multiple fragments. The 6-azaindazole development for bacterial DNA ligase inhibition demonstrates the fragment expansion approach [17]. The initial triazole fragment formed water-mediated hydrogen bonds with the target protein. Fragment expansion to the 6-azaindazole analog resulted in approximately 70-fold improved potency by displacing the bridging water molecule and forming direct hydrogen bonds with the target. This example illustrates how azaindole derivatives can be designed to optimize binding enthalpics through elimination of unfavorable entropic contributions.

The synthesis and optimization of azaindole fragments for drug design requires consideration of both synthetic accessibility and structure-activity relationship vectors. The 7-azaindole-3-boronate represents an important synthetic intermediate that enables rapid diversification through cross-coupling chemistry [18]. This boronate ester can be coupled with various aryl bromides to deliver diverse 3-substituted azaindole derivatives after acidic deprotection, providing a versatile platform for fragment-based optimization campaigns.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement strategies utilizing azaindole scaffolds represent a fundamental approach in medicinal chemistry for optimizing lead compounds through systematic modification of molecular frameworks while maintaining or enhancing biological activity. The 3-bromo-7-chloro-5-azaindole framework offers unique opportunities as a bioisosteric replacement for various heterocyclic systems commonly encountered in pharmaceutical development.

Table 4: Bioisosteric Replacement Strategies Using Azaindole Scaffolds

Original ScaffoldAzaindole IsostereProperty ImprovementLogD ChangeBinding AffinityExample ApplicationReference
Indole7-azaindoleReduced lipophilicity-1.0 to -2.0Maintained or improvedCB1 receptor modulatorsCitation 24
Purine6-azaindoleEnhanced solubility-0.5 to -1.525-fold reductionKinase inhibitorsCitation 35
Adenine7-azaindoleAdditional H-bond acceptorVariableMaintainedATP mimicsCitation 19
Benzimidazole5-azaindoleMetabolic stability-0.5 to -1.0ImprovedEnzyme inhibitorsCitation 23
Quinoline4-azaindoleReduced CYP inhibition-1.0 to -1.5VariableReceptor ligandsCitation 41

The fundamental principle underlying azaindole bioisosterism involves the strategic replacement of carbon-hydrogen groups with nitrogen atoms to modulate physicochemical properties while preserving essential molecular recognition features. The introduction of nitrogen atoms into aromatic ring systems typically reduces lipophilicity, enhances aqueous solubility, and provides additional hydrogen bonding opportunities [19]. These modifications can significantly improve drug-like properties including absorption, distribution, metabolism, and excretion characteristics.

The replacement of indole scaffolds with 7-azaindole represents one of the most successful bioisosteric strategies in contemporary medicinal chemistry. Research on cannabinoid receptor 1 allosteric modulators demonstrated that bioisosteric replacement of the indole ring with 6-azaindole and 7-azaindole moieties substantially improved physicochemical properties [19]. The 6-azaindole-2-carboxamides showed markedly reduced binding affinities compared to their indole counterparts but retained similar allosteric modulation profiles. The study revealed that while 7-azaindole derivatives lost CB1 receptor binding ability, 6-azaindole scaffolds remained viable bioisosteres worth further exploration.

The impact of azaindole bioisosterism on pharmacokinetic properties has been extensively documented in kinase inhibitor development programs. A series of 4-azaindole-containing p21-activated kinase-1 inhibitors demonstrated significant improvements in physicochemical properties relative to indole starting points [20]. The azaindole replacement resulted in equipotent PAK1 inhibition with enhanced permeability, improved aqueous solubility, and lower plasma protein binding. Most importantly, the improvement in physicochemical properties translated to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies.

The metabolic stability advantages conferred by azaindole bioisosterism stem from the altered electronic properties and hydrogen bonding patterns of the nitrogen-containing heterocycle. The electron-deficient nature of azaindole rings can reduce susceptibility to cytochrome P450-mediated oxidative metabolism, particularly at positions adjacent to the nitrogen atoms [21]. Additionally, the ability of azaindole nitrogens to form hydrogen bonds with metabolic enzymes can alter binding orientations and reduce metabolic liability.

The strategic placement of halogen substituents in bioisosteric azaindole replacements provides additional opportunities for property optimization. Halogen atoms can block metabolically labile positions while contributing favorable lipophilic interactions with target proteins [4]. The 3-bromo-7-chloro-5-azaindole framework offers the potential to combine the bioisosteric advantages of azaindole with the metabolic protection and binding enhancement provided by halogen substituents.

Structure-activity relationship considerations in azaindole bioisosterism require careful evaluation of both binding affinity and selectivity profiles. The replacement of purine scaffolds with 6-azaindole in kinase inhibitor development demonstrated that while bioisosteric replacement generally maintains binding modes, significant changes in potency can occur [20]. The study found that 6-azaindole replacement could result in up to 25-fold reductions in binding affinity, necessitating additional optimization to recover lost potency.

The solubility improvements achieved through azaindole bioisosterism are particularly valuable in pharmaceutical development, where poor aqueous solubility represents a major challenge for oral bioavailability. The introduction of nitrogen atoms into aromatic ring systems typically reduces lipophilicity by 1-2 log units, significantly enhancing aqueous solubility [19]. This property improvement is especially important for compounds targeting intracellular targets where adequate dissolution and membrane permeability are both required for therapeutic efficacy.

The application of azaindole bioisosterism in fragment-based drug design enables the development of more drug-like lead compounds from the earliest stages of optimization. The enhanced solubility and reduced lipophilicity of azaindole fragments facilitate biochemical screening and structure-activity relationship studies, while the additional hydrogen bonding opportunities can improve target selectivity [22]. The 7-azaindole framework has become particularly prominent in fragment-based approaches due to its proven track record in successful drug discovery programs.

Table 5: Chemical and Physical Properties of 3-Bromo-7-chloro-5-azaindole

PropertyValueReference
Molecular FormulaC₇H₄BrClN₂Citation 46, 47, 50
Molecular Weight (g/mol)231.48Citation 46, 47, 50
Exact Mass (g/mol)229.925Citation 46
Melting Point (°C)Not availableCitation 46
Boiling Point (°C)359.4±37.0 (predicted)Citation 46
Density (g/cm³)1.9±0.1 (predicted)Citation 46
LogP2.40 (predicted)Citation 46
Flash Point (°C)171.2±26.5 (predicted)Citation 46
Vapor Pressure (mmHg at 25°C)0.0±0.8 (predicted)Citation 46
Refractive Index1.730 (predicted)Citation 46
Storage ConditionsInert atmosphere, 2-8°CCitation 47, 50

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

229.92464 g/mol

Monoisotopic Mass

229.92464 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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